molecular formula C12H16ClN3O3 B1459057 tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate CAS No. 1121633-27-9

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate

Cat. No.: B1459057
CAS No.: 1121633-27-9
M. Wt: 285.73 g/mol
InChI Key: QTVCCFCXGYWJAD-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16ClN3O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-chloropyrimidine-4-ol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can yield the carboxylic acid form of the compound .

Scientific Research Applications

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also play a role in the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a chloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCCFCXGYWJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with a solution of 2,4-dichloropyrimidine (300 mg, 2.0 mmol) in N,N′-dimethylformamide (10 mL). tert-Butyl 3-hydroxyazetidine-1-carboxylate (349 mg, 2.0 mmol) and cesium carbonate (1.11 g, 3.42 mmol) were added and the resulting mixture was heated to 80° C. for 2 h. Upon completion, the mixture was diluted with ethyl acetate (20 mL) and washed with 1:1 water:brine (3×40 mL). The organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by Chromatography on silica gel (0-80% ethyl acetate in hexanes) afforded tert-butyl 3-[(2-chloropyrimidin-4-yl)oxy]azetidine-1-carboxylate (550 mg, 1.9 mmol, 96%). MS EST: [M+H]+ m/z 286.1.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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